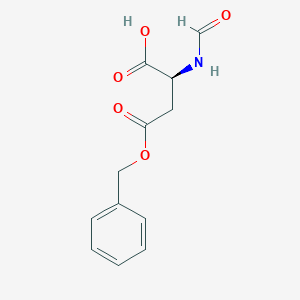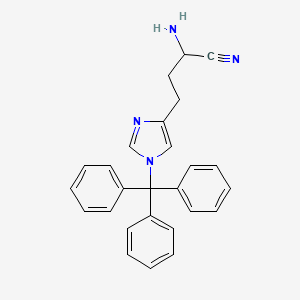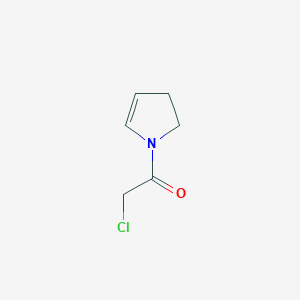![molecular formula C24H35NO5 B13793708 [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)
[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate: is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxy, methyl, and oct-2-enoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of hydroxy, methyl, and oct-2-enoyl groups through various organic reactions such as esterification, alkylation, and hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove double bonds or reduce functional groups.
Substitution: Various substitution reactions can occur, particularly at the pyridine ring or the ester groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biology, the compound may be studied for its potential biological activity. Its structure suggests it could interact with biological molecules, potentially leading to applications in drug discovery or as a biochemical probe.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly for targeting specific biological pathways.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or materials. Its unique properties may make it suitable for applications in coatings, adhesives, or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Alteration of Cellular Processes: The compound could affect cellular processes such as gene expression, protein synthesis, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [5-hydroxy-6-methyl-4-[[(E)-hex-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-hex-2-enoate
- [5-hydroxy-6-methyl-4-[[(E)-dec-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-dec-2-enoate
Uniqueness
The uniqueness of [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate lies in its specific functional groups and their arrangement. This structure allows for unique chemical reactivity and potential biological activity, distinguishing it from similar compounds with different chain lengths or functional groups.
Propiedades
Fórmula molecular |
C24H35NO5 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate |
InChI |
InChI=1S/C24H35NO5/c1-4-6-8-10-12-14-22(26)29-17-20-16-25-19(3)24(28)21(20)18-30-23(27)15-13-11-9-7-5-2/h12-16,28H,4-11,17-18H2,1-3H3/b14-12+,15-13+ |
Clave InChI |
ILINSGSXAQOTLC-QUMQEAAQSA-N |
SMILES isomérico |
CCCCC/C=C/C(=O)OCC1=CN=C(C(=C1COC(=O)/C=C/CCCCC)O)C |
SMILES canónico |
CCCCCC=CC(=O)OCC1=CN=C(C(=C1COC(=O)C=CCCCCC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)

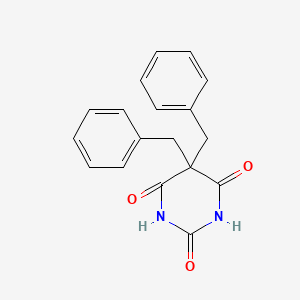

![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)

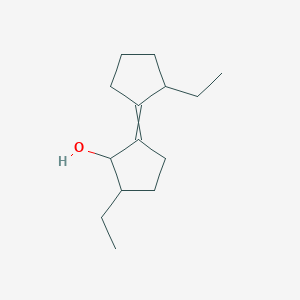
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
